2-Aminoethyl carbamate hydrochloride
Overview
Description
2-Aminoethyl carbamate hydrochloride is a compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 . It is a solid at room temperature . This chemical is used for the production of urethane polymers and coatings, agricultural chemicals, and pharmaceuticals.
Synthesis Analysis
The synthesis of 2-Aminoethyl carbamate hydrochloride and similar compounds often involves the use of protecting groups for amines, such as carbamates . These can be installed and removed under relatively mild conditions .Molecular Structure Analysis
The InChI code for 2-Aminoethyl carbamate hydrochloride is 1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates in general are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .Physical And Chemical Properties Analysis
2-Aminoethyl carbamate hydrochloride is a solid at room temperature .Scientific Research Applications
Enantioselective Synthesis
2-Aminoethyl carbamate hydrochloride is instrumental in synthesizing enantioenriched trans-1,2-amino alcohols. Birrell and Jacobsen (2013) describe its use in generating protected trans-1,2-amino alcohols through the enantioselective addition of phenyl carbamate to meso-epoxides, utilizing an oligomeric (salen)Co-OTf catalyst. This method efficiently produces 2-aminocycloalkanol hydrochlorides from readily available materials on a multigram scale (Birrell & Jacobsen, 2013).
CO2 Capture Chemistry
In CO2 capture technology, the reaction of CO2 with aqueous amines to form charged carbamate products is crucial. Jackson, Fisher, and Attalla (2011) explored this by analyzing several anionic carbamates derived from primary and secondary amines, including 2-aminoethyl carbamate hydrochloride. This research is vital for understanding post-combustion capture chemistry using these amines (Jackson, Fisher, & Attalla, 2011).
Anticholinesterase Drug Development
Prozorovskii et al. (2004) explored 2-aminoethyl carbamate hydrochloride in the context of developing new anticholinesterase drugs. Their research led to the development and clinical approval of a drug named "aminostigmine" in Russia, showcasing the compound's relevance in pharmaceutical research (Prozorovskii et al., 2004).
Carbamate Formation in AMP–CO2–H2O Systems
Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the AMP–CO2–H2O system at varying temperatures using nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to a better understanding of carbamate formation dynamics, highlighting the importance of 2-aminoethyl carbamate hydrochloride in chemical engineering (Ciftja, Hartono, & Svendsen, 2014).
Nanogel Development
Lipowska-Kur et al. (2020) utilized 2-aminoethyl carbamate hydrochloride in the creation of thermoresponsive nanogels. These nanogels, derived from modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate)), have potential applications in drug delivery systems (Lipowska-Kur et al., 2020).
Antitumor and Antifilarial Agent Synthesis
Kumar et al. (1993) researched the synthesis of thiazoles and selenazoles as potential antitumor and antifilarial agents using 2-aminoethyl carbamate hydrochloride. Their study highlights the compound's significance in developing new treatments for cancer and parasitic infections (Kumar et al., 1993).
Safety And Hazards
Future Directions
While specific future directions for 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates and similar compounds have significant potential in various fields. For instance, they are used in the synthesis of peptides , and in the production of urethane polymers, coatings, agricultural chemicals, and pharmaceuticals.
properties
IUPAC Name |
2-aminoethyl carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPISTXRFWPZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl carbamate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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